molecular formula C40H46N6O8 B13725949 Methyltetrazine-PEG6-DBCO

Methyltetrazine-PEG6-DBCO

Cat. No.: B13725949
M. Wt: 738.8 g/mol
InChI Key: LYAWWCSDTUVKQV-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG6-DBCO is a multifunctional bioconjugate reagent that features a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, linked by a polyethylene glycol (PEG6) spacer. This compound is widely used in bioorthogonal chemistry, allowing for site-specific labeling and modification of biomolecules such as proteins, antibodies, and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG6-DBCO is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and DBCO via a PEG6 linker. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG6-DBCO undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    SPAAC Reaction: Common reagents include azide-functionalized biomolecules. The reaction is typically carried out in aqueous media at room temperature.

    iEDDA Reaction: Common reagents include TCO-functionalized biomolecules.

Major Products Formed

Mechanism of Action

Methyltetrazine-PEG6-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety undergoes an inverse electron demand Diels-Alder reaction with TCO, while the DBCO group participates in strain-promoted azide-alkyne cycloaddition with azides. These reactions enable the site-specific labeling and modification of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its PEG6 spacer, which provides enhanced water solubility and flexibility compared to shorter PEG linkers. This makes it particularly suitable for applications requiring high solubility and minimal steric hindrance .

Properties

Molecular Formula

C40H46N6O8

Molecular Weight

738.8 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C40H46N6O8/c1-31-42-44-40(45-43-31)34-12-14-36(15-13-34)54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-41-38(47)16-17-39(48)46-30-35-8-3-2-6-32(35)10-11-33-7-4-5-9-37(33)46/h2-9,12-15H,16-30H2,1H3,(H,41,47)

InChI Key

LYAWWCSDTUVKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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